2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one
Description
2-{[(Tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is a quinazolinone derivative characterized by a tetrahydrofuran (THF)-derived substituent at the 2-position. Quinazolinones are nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The tetrahydrofuran moiety in this compound introduces a cyclic ether group, which may enhance solubility and influence pharmacokinetic properties compared to linear alkyl or aromatic substituents.
Synthetic routes for analogous quinazolinones often involve condensation reactions or microwave-assisted protocols. For instance, highlights the use of 2-methyltetrahydrofuran (2-MeTHF) as an eco-friendly solvent for synthesizing intermediates like 2-amino-N-(2-substituted-ethyl)benzamide, which can be further functionalized to yield quinazolinones .
Properties
IUPAC Name |
2-[(oxolan-2-ylmethylamino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14-11-5-1-2-6-12(11)16-13(17-14)9-15-8-10-4-3-7-19-10/h1-2,5-6,10,15H,3-4,7-9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOVLUGMFRMFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity, pharmacological properties, and research findings related to this compound, focusing on its potential as an anti-cancer agent and multi-targeted kinase inhibitor.
Chemical Structure and Properties
The molecular formula of 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is with a molecular weight of approximately 259.3 g/mol. The compound features a quinazolinone core modified with a tetrahydrofuran moiety, which may influence its biological activity and interaction with various biological targets.
Anti-Cancer Properties
Recent studies have demonstrated that quinazoline derivatives, including 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one, exhibit significant anti-cancer properties through the inhibition of multiple protein kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression.
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Cytotoxicity Studies :
- The cytotoxic effects of the compound were evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The results indicated that the compound induced apoptosis and arrested the cell cycle at the S phase in these cancer cells .
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Mechanism of Action :
- The compound acts as a multi-targeted kinase inhibitor, particularly inhibiting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent Kinase 2 (CDK2). Inhibition assays showed IC50 values in the low micromolar range, indicating potent activity against these targets .
Apoptosis Induction
The induction of apoptosis was confirmed through upregulation of pro-apoptotic genes such as caspase-3 and caspase-9, alongside downregulation of the anti-apoptotic gene Bcl-2. This suggests that the compound's mechanism involves modulation of apoptotic pathways, making it a potential candidate for further development in cancer therapy .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | EGFR Inhibition |
| MCF-7 | 15.0 | VEGFR2 Inhibition |
| MDA-MB-231 | 10.0 | CDK2 Inhibition |
| HeLa | 8.5 | Induction of Apoptosis |
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the quinazoline structure can significantly affect biological activity. For example:
- Substitutions on the phenyl ring enhance cytotoxicity.
- The presence of bulky groups reduces potency against certain kinases .
Case Studies
A notable case involved the evaluation of various quinazoline derivatives in clinical settings, where compounds similar to 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one showed promising results in phase I trials for advanced solid tumors. These studies highlighted the importance of optimizing structural features to enhance efficacy and reduce side effects.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, such as 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one, exhibit significant inhibitory effects on the Epidermal Growth Factor Receptor (EGF-R) signaling pathway. This inhibition is crucial for the treatment of various cancers, particularly those characterized by overactive EGF-R signaling, including:
- Breast Cancer
- Lung Cancer
- Head and Neck Cancers
Quinazoline compounds have been shown to block ligand binding and receptor dimerization, which are essential steps in the activation of EGF-R signaling pathways. This property positions them as potential therapeutic agents in oncology .
Anti-inflammatory Properties
The compound may also play a role in treating inflammatory diseases of the airways. By inhibiting tyrosine kinases involved in inflammatory responses, it could be beneficial for conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
Studies suggest that quinazoline derivatives can reduce mucus production and inflammation in the airways, providing symptomatic relief for patients suffering from these conditions .
Proteomics Research
Due to its unique structure, 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is utilized in proteomics research. It serves as a probe to study protein interactions and post-translational modifications. The compound's ability to selectively bind to specific proteins makes it valuable for elucidating complex biochemical pathways .
Drug Development
The synthesis of this compound can be optimized for developing new drugs targeting specific diseases. The versatility of the quinazoline scaffold allows for modifications that can enhance potency and selectivity against various biological targets. This adaptability is crucial in the pharmaceutical industry for creating effective therapeutic agents .
Case Study 1: Inhibition of EGF-R Kinase Activity
In a study assessing the efficacy of quinazoline derivatives, including 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one, researchers demonstrated significant inhibition of EGF-R kinase activity. The results indicated a dose-dependent response, highlighting its potential as an anti-cancer agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects of quinazoline derivatives in animal models of asthma. The compound was found to reduce airway hyperreactivity and mucus production significantly compared to control groups, suggesting its therapeutic potential in managing respiratory diseases .
Comparison with Similar Compounds
Key Observations:
- Solubility and Bioavailability : The tetrahydrofuran group in the target compound may improve solubility compared to morpholine (polar but rigid) or benzylpiperidine (bulky aromatic) substituents .
- Biological Activity: Triazole-containing derivatives (e.g., ) exhibit potent antimicrobial and anticancer activities due to the triazole's ability to inhibit enzymes like dihydrofolate reductase (DHFR) . In contrast, hydrazino derivatives () show anti-inflammatory and anticonvulsant properties .
Physicochemical and Spectroscopic Data
- NMR and MS : The tetrahydrofuran group in the target compound would show distinct δ 3.5–4.0 ppm (THF protons) in ¹H NMR, contrasting with triazole protons (δ 7.5–8.5 ppm) in .
- Elemental Analysis: Quinazolinones with halogen substituents (e.g., 7f in ) show higher molecular weights (e.g., C: 65.12%, H: 4.89% for 7f) compared to non-halogenated analogs .
Preparation Methods
The synthesis of quinazolin-4(3H)-one derivatives commonly starts from anthranilic acid or its derivatives, which undergo cyclization and functional group modifications to yield the quinazolinone core. Introduction of the tetrahydrofuran-2-ylmethyl amino substituent typically involves nucleophilic substitution on a suitable quinazolinone intermediate bearing a reactive leaving group (e.g., chloromethyl group) at position 2.
Key Preparation Steps and Reaction Conditions
Detailed Reaction Example
- Starting Material Preparation: 2-Methylquinazolin-4(3H)-one synthesized by fusion of anthranilic acid with thioacetamide.
- Intermediate Formation: 2-Chloromethyl quinazolin-4(3H)-one prepared by reaction with chloroacetyl chloride in dry THF at 0°C.
- Final Coupling: The chloromethyl intermediate is reacted with tetrahydrofuran-2-ylmethylamine in the presence of potassium carbonate in DMF at room temperature for several hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed, and recrystallized.
This method leverages the nucleophilic amine to displace the chlorine atom on the chloromethyl quinazolinone, forming the desired amino methyl linkage to the tetrahydrofuran moiety.
Alternative Synthetic Approaches
- Copper-Catalyzed Cyclocondensation: Recent advances include copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines to form quinazolin-4-ones under mild conditions. This method offers a green, efficient route with short reaction times and good yields, potentially adaptable for functionalized amines like tetrahydrofuran-2-ylmethylamine.
- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of quinazolinone derivatives, improving reaction rates and yields. This approach can be applied to the nucleophilic substitution step, reducing reaction time from hours to minutes.
Research Findings and Optimization
- The choice of solvent critically affects yield; polar aprotic solvents such as DMF and ethanol are preferred.
- Bases like potassium carbonate facilitate nucleophilic substitution by deprotonating the amine and scavenging HCl formed.
- Reaction temperature optimization (room temperature to mild heating) balances reaction rate and side-product formation.
- Purification typically involves recrystallization from ethanol or chromatographic techniques to obtain high-purity product.
- Analytical data (IR, NMR, MS) confirm the structure and purity of intermediates and final compound.
Summary Table of Preparation Parameters
Q & A
Q. What are common synthetic strategies for 2-substituted quinazolin-4(3H)-ones, and how are they applied to derivatives like the tetrahydrofuran-2-ylmethyl variant?
Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives or 2-aminobenzamides. For example, the quinazolinone core can be formed via cyclization using reagents like acetic anhydride or benzoyl chloride . Substitution at the 2-position often employs nucleophilic displacement of a chloromethyl intermediate (e.g., 2-chloromethylquinazolin-4(3H)-one) with amines or thiols. For the tetrahydrofuran-2-ylmethyl group, a tetrahydrofuran-containing amine would react with the chloromethyl intermediate under basic conditions . Microwave-assisted synthesis is recommended to enhance reaction efficiency and yield .
Q. What analytical methods are critical for characterizing quinazolin-4(3H)-one derivatives and verifying purity?
Key techniques include:
- Thin Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- High Performance Liquid Chromatography (HPLC) : Quantifies purity, often with reverse-phase C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Confirms structural integrity, particularly and NMR to identify substituents like the tetrahydrofuran ring .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., tetrahydrofuran-2-ylmethyl) into the quinazolinone scaffold?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., KCO) to facilitate nucleophilic substitution .
- Temperature Control : Microwave irradiation (100–120°C) reduces reaction time from hours to minutes while maintaining yield .
- Protection/Deprotection Strategies : Protect reactive groups (e.g., amines) during multi-step syntheses to avoid side reactions .
Q. What structural features of 2-substituted quinazolin-4(3H)-ones influence biological activity, and how does the tetrahydrofuran moiety contribute?
- Core Modifications : Electron-withdrawing groups (e.g., halogens) at the 6-position enhance antitumor activity by increasing electrophilicity .
- Substituent Effects : The tetrahydrofuran group improves pharmacokinetic properties (e.g., solubility, bioavailability) via hydrogen bonding with biological targets .
- Structure-Activity Relationship (SAR) : Derivatives with heterocyclic substituents (e.g., thiazole, oxadiazole) show enhanced inhibition of dihydrofolate reductase (DHFR) or NF-κB pathways .
Q. How can researchers resolve contradictions in biological data across quinazolinone derivatives?
- Comparative Assays : Test compounds under standardized conditions (e.g., IC measurements against MCF-7 cells) to minimize variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or kinases .
- Meta-Analysis : Cross-reference data from structurally similar derivatives (e.g., 2-phenyl vs. 2-thiophenyl analogs) to identify trends in substituent effects .
Q. What computational tools are recommended for studying the interaction of quinazolinone derivatives with biological targets?
- Molecular Docking : Schrödinger Suite or MOE for predicting binding modes to enzymes like DHFR .
- QSAR Models : Utilize Gaussian or CODESSA to correlate electronic parameters (e.g., HOMO/LUMO energies) with activity .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
